molecular formula C22H27BO5 B6321091 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096994-87-3

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321091
CAS No.: 2096994-87-3
M. Wt: 382.3 g/mol
InChI Key: XUQKNCHWIMXTNK-UHFFFAOYSA-N
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Description

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a complex organic compound that features a boron atom within a dioxaborinane ring.

Preparation Methods

The synthesis of 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves multiple steps. One common route starts with the preparation of 2-phenyl-1,3-dioxan-5-ol, which can be synthesized from glycerol and benzaldehyde using p-toluenesulfonic acid as a catalyst . This intermediate is then further reacted with appropriate reagents to introduce the benzyloxy and dioxaborinane functionalities . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various solvents depending on the specific reaction conditions

Scientific Research Applications

2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation step where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar compounds to 2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane include other boron-containing reagents used in Suzuki–Miyaura coupling, such as:

  • Phenylboronic acid
  • 2-Phenyl-1,3-dioxan-5-ol
  • Various boronic esters and acids

What sets this compound apart is its unique structure that combines a benzyloxy group with a dioxaborinane ring, potentially offering different reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-[5-(1,3-dioxan-2-yl)-2-phenylmethoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BO5/c1-22(2)15-27-23(28-16-22)19-13-18(21-24-11-6-12-25-21)9-10-20(19)26-14-17-7-4-3-5-8-17/h3-5,7-10,13,21H,6,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKNCHWIMXTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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